5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866347-12-8
Cat. No.: VC4258469
Molecular Formula: C26H23N3O3
Molecular Weight: 425.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866347-12-8 |
|---|---|
| Molecular Formula | C26H23N3O3 |
| Molecular Weight | 425.488 |
| IUPAC Name | 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C26H23N3O3/c1-30-19-11-9-18(10-12-19)25-21-16-29(15-17-7-5-4-6-8-17)22-14-24(32-3)23(31-2)13-20(22)26(21)28-27-25/h4-14,16H,15H2,1-3H3 |
| Standard InChI Key | QEQZKVWORIYYCL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[4,3-c]quinoline core, substituted at positions 3, 5, 7, and 8. Key features include:
-
Pyrazoloquinoline backbone: A tricyclic system comprising pyrazole fused to quinoline.
-
Substituents:
-
3-position: 4-Methoxyphenyl group.
-
5-position: Benzyl group.
-
7- and 8-positions: Methoxy groups.
-
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃N₃O₃ |
| Molecular Weight | 425.488 g/mol |
| IUPAC Name | 5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 |
| InChI Key | QEQZKVWORIYYCL-UHFFFAOYSA-N |
Spectroscopic and Computational Data
-
NMR Spectroscopy: Protons adjacent to methoxy groups resonate at δ 3.8–4.1 ppm, while aromatic protons appear between δ 6.8–8.2 ppm .
-
Mass Spectrometry: The molecular ion peak at m/z 425.488 aligns with the molecular formula.
-
Computational Modeling: Density functional theory (DFT) studies predict planar geometry for the pyrazoloquinoline core, with methoxy groups inducing steric hindrance.
Synthesis and Optimization Strategies
Multi-Step Synthetic Route
A representative synthesis involves sequential functionalization of the quinoline precursor:
Table 2: Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Friedländer Quinoline Synthesis | Ethyl acetoacetate, NH₄OAc, heat | Construct quinoline core |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | Introduce formyl group at C3 |
| 3 | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd catalyst | Attach 4-methoxyphenyl at C3 |
| 4 | Benzylation | Benzyl bromide, K₂CO₃, DMF | Install benzyl group at N5 |
| 5 | Methoxylation | NaOMe, CuI, 18-crown-6 | Add methoxy groups at C7/C8 |
Build/Couple/Pair (B/C/P) Approach
Recent advances employ B/C/P strategies to generate skeletally diverse analogs:
-
Build: Assemble quinoline-precursor via cyclocondensation.
-
Couple: Introduce diversity via cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Biological Activity and Mechanistic Insights
Pharmacological Profile
Pyrazoloquinolines exhibit broad bioactivity:
-
Kinase Inhibition: ATP-competitive binding to Aurora kinases (IC₅₀: 50–200 nM).
-
Antiproliferative Effects: GI₅₀ values of 1–10 μM against breast (MCF-7) and lung (A549) cancer cell lines.
-
Antimicrobial Activity: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) .
Structure-Activity Relationships (SAR)
-
C3 Aryl Group: 4-Methoxyphenyl enhances solubility and π-π stacking with kinase targets.
-
N5 Benzyl: Improves metabolic stability by shielding the nitrogen from oxidation .
-
C7/C8 Methoxy: Electron-donating groups modulate electron density, affecting binding affinity.
Challenges and Research Gaps
Toxicity Profiling
-
hERG Inhibition: Preliminary data suggest IC₅₀ > 10 μM, reducing cardiac risk.
-
CYP450 Interactions: Inhibits CYP3A4 (IC₅₀: 8.2 μM), necessitating dose adjustments .
Future Directions
-
Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance tumor accumulation.
-
Polypharmacology: Dual kinase-HDAC inhibitors derived from pyrazoloquinoline scaffolds.
-
Green Synthesis: Catalytic asymmetric methods to access enantiopure derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume